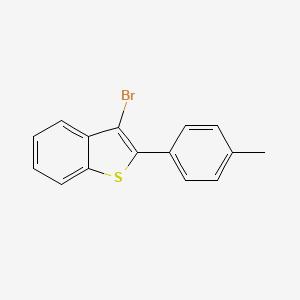
3-Bromo-2-(4-methylphenyl)-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(4-methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-methylphenyl group at the 2-position of the benzothiophene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 3-bromo-1-benzothiophene can be coupled with 4-methylphenylboronic acid under the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Bromo-2-(4-methylphenyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenyl derivatives if phenyl nucleophiles are used.
Oxidation: Major products include ketones or alcohols at the benzylic position.
Reduction: The major product is the hydrogenated benzothiophene derivative.
科学的研究の応用
3-Bromo-2-(4-methylphenyl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
2-Phenylbenzothiophene: Lacks the bromine atom and the methyl group, making it less reactive in certain substitution reactions.
3-Bromo-1-benzothiophene: Lacks the 4-methylphenyl group, which affects its reactivity and applications.
4-Methylphenylboronic acid: Used as a precursor in the synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications .
特性
CAS番号 |
138254-23-6 |
|---|---|
分子式 |
C15H11BrS |
分子量 |
303.2 g/mol |
IUPAC名 |
3-bromo-2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H11BrS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 |
InChIキー |
GOAJYXBQZUALDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


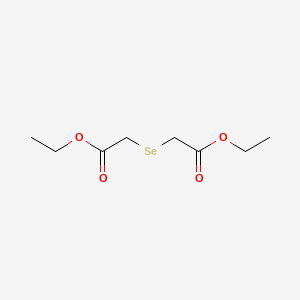


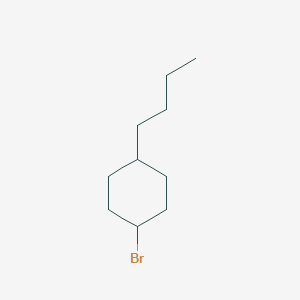
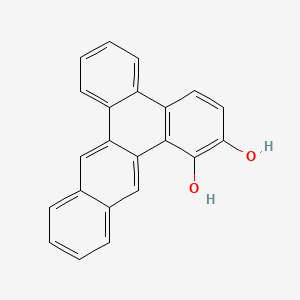

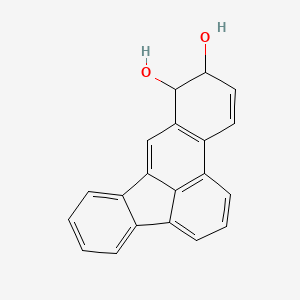

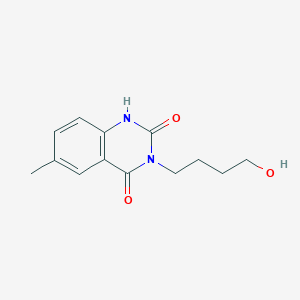
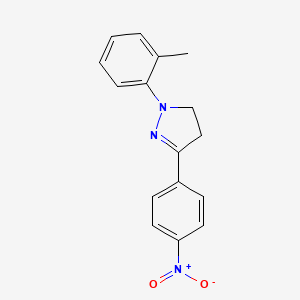
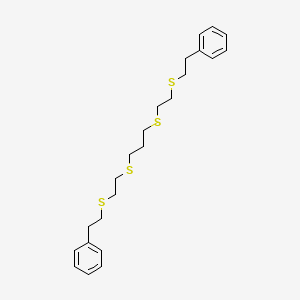
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
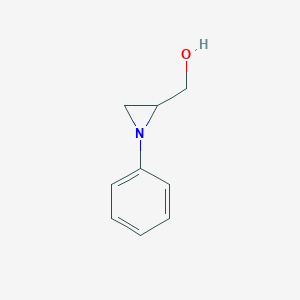
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
